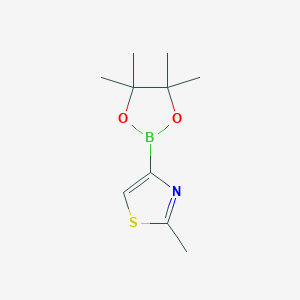![molecular formula C10H17BO2 B6169061 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2758648-59-6](/img/no-structure.png)
2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Bicyclo-DMB, is an organoboron compound that is gaining attention due to its potential applications in scientific research. Bicyclo-DMB has a unique molecular structure consisting of a boron atom connected to four carbon atoms, and it has been used in a variety of scientific research applications.
Mechanism of Action
The mechanism of action of 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not yet fully understood. However, it is believed that the boron atom in the molecule acts as a Lewis acid, which can form a coordination bond with a Lewis base, such as an amine or an alcohol. This coordination bond is believed to be the basis for the catalytic activity of 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not yet fully understood. However, it has been suggested that it may have the potential to act as an antioxidant, and it may also have the potential to modulate the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of reactions. It is also relatively stable and can be stored for long periods of time. However, it is important to note that 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a relatively new compound, and its effects on biological systems are not yet fully understood. Therefore, it is important to use caution when using 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments.
Future Directions
The potential applications of 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are still being explored, and there are a number of possible future directions for research. These include the development of new synthetic methods for the synthesis of 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the exploration of its potential applications in medicine, and the investigation of its potential as a catalyst for other reactions. Additionally, further research is needed to understand the biochemical and physiological effects of 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, as well as its potential toxicity.
Synthesis Methods
2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized using a variety of methods, including the one-pot synthesis method. This method involves the reaction of a boronic acid with a suitable amine in the presence of a catalyst, such as a base or an acid. This reaction produces an organoboron compound with the desired structure. Other methods, such as the Wittig reaction, can also be used to synthesize 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Scientific Research Applications
2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of organic compounds, as a catalyst for the synthesis of polymers, and as a ligand for the coordination of metal ions. It has also been used in the synthesis of organometallic compounds, as well as in the synthesis of biologically active compounds.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of bicyclo[1.1.0]butane with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a catalyst.", "Starting Materials": [ "Bicyclo[1.1.0]butane", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Catalyst" ], "Reaction": [ "Step 1: Dissolve bicyclo[1.1.0]butane and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent.", "Step 2: Add the catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter the precipitate.", "Step 5: Wash the precipitate with a suitable solvent and dry it under vacuum.", "Step 6: Purify the compound by column chromatography or recrystallization." ] } | |
CAS RN |
2758648-59-6 |
Product Name |
2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Molecular Formula |
C10H17BO2 |
Molecular Weight |
180.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



